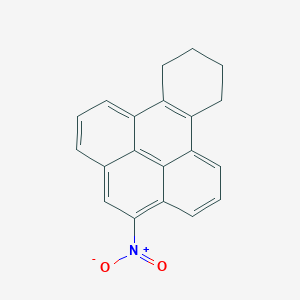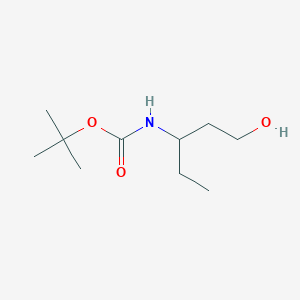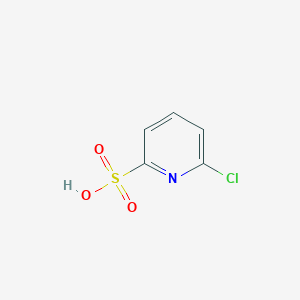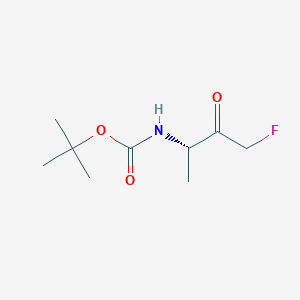
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-, also known as S-fluoromethyl-PIB, is a radiotracer used for imaging beta-amyloid plaques in the brain. Beta-amyloid plaques are a hallmark of Alzheimer's disease, and the ability to image these plaques is crucial for early diagnosis and monitoring of the disease progression.
作用機序
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB binds specifically to beta-amyloid plaques in the brain through interactions with the beta-pleated sheet structure of the amyloid fibrils. The fluorine atom in the molecule allows for imaging using PET, as it emits a positron that can be detected by the PET scanner.
生化学的および生理学的効果
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB is a radiotracer and does not have any direct biochemical or physiological effects on the body. However, its binding to beta-amyloid plaques in the brain allows for their visualization and quantification using PET, which has important implications for the diagnosis and monitoring of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB for imaging beta-amyloid plaques is its high specificity for beta-amyloid fibrils, which allows for accurate visualization and quantification of the plaques in vivo. Additionally, the short half-life of the fluorine-18 isotope used in the radiotracer allows for repeated imaging sessions without significant accumulation of the radiotracer in the body.
One limitation of using Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB is its limited availability, as the synthesis method is complex and requires specialized equipment and expertise. Additionally, the use of PET imaging is expensive and not widely available, which limits its use in clinical settings.
将来の方向性
For the use of Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB include the development of more efficient and cost-effective synthesis methods, as well as the exploration of other radiotracers for imaging beta-amyloid plaques. Additionally, the use of PET imaging for other neurological diseases and conditions may be explored, as the technique has the potential to provide valuable insights into the underlying biology of these conditions.
合成法
The synthesis of Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB involves the reaction of (S)-1-(3-hydroxypropyl)-2,5-dimethoxybenzene with 3-fluoro-1-methyl-2-oxopropane in the presence of a base, followed by protection of the hydroxyl group with a tert-butyldimethylsilyl group. The resulting intermediate is then treated with trifluoroacetic acid to remove the tert-butyldimethylsilyl group, and the product is purified by high-performance liquid chromatography (HPLC).
科学的研究の応用
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB is primarily used for imaging beta-amyloid plaques in the brain using positron emission tomography (PET). PET is a non-invasive imaging technique that uses radiotracers to visualize biological processes in the body. Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB binds specifically to beta-amyloid plaques, allowing for their visualization and quantification in vivo. This has important implications for the diagnosis and monitoring of Alzheimer's disease, as the presence and distribution of beta-amyloid plaques in the brain are closely associated with the disease.
特性
CAS番号 |
137186-70-0 |
|---|---|
製品名 |
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)- |
分子式 |
C9H16FNO3 |
分子量 |
205.23 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-4-fluoro-3-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 |
InChIキー |
DVIYPFNRSBXXSA-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C(=O)CF)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)CF)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)CF)NC(=O)OC(C)(C)C |
同義語 |
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



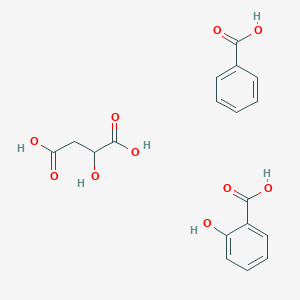
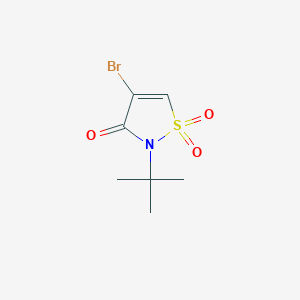
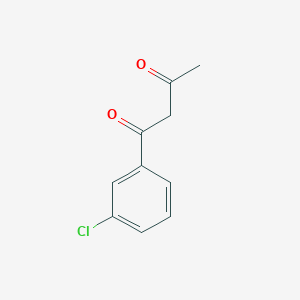
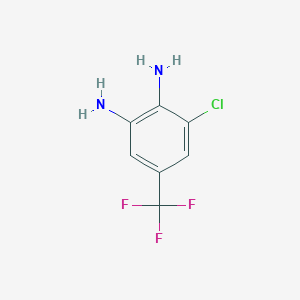
![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)
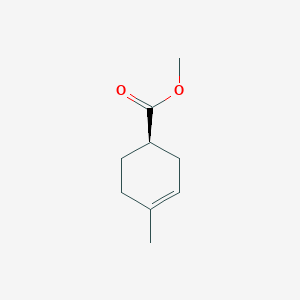
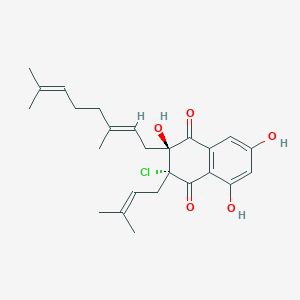
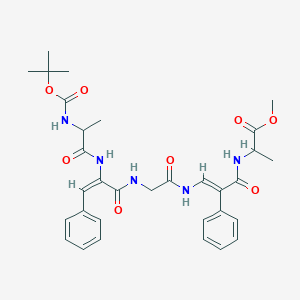
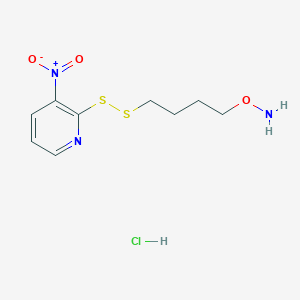
![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
